molecular formula C11H15BrO B8371094 4-Bromophenethyl alcohol, n-propyl ether

4-Bromophenethyl alcohol, n-propyl ether

Cat. No.: B8371094
M. Wt: 243.14 g/mol
InChI Key: PXGBYOHKVLEGFN-UHFFFAOYSA-N
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Description

Structurally, it consists of a brominated phenethyl backbone linked to an n-propyl chain via an ether bond. This compound is part of a broader class of brominated aromatic ethers, which are of interest in organic synthesis, material science, and pharmaceutical research due to their unique electronic and steric properties imparted by the bromine atom and ether linkage.

Applications of such compounds include intermediates in drug discovery, flame retardants, or functional materials, though specific uses for 4-bromophenethyl alcohol, n-propyl ether require further investigation.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-(2-propoxyethyl)benzene

InChI

InChI=1S/C11H15BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

PXGBYOHKVLEGFN-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine and Multiple Halogens

a.

  • Structural Difference : Incorporates two fluorine atoms at the 2- and 6-positions of the benzene ring in addition to bromine at the 4-position.
  • Impact on Properties :
    • Electron-Withdrawing Effects : Fluorine atoms increase the polarity and reactivity of the aromatic ring compared to the single bromine in 4-bromophenethyl ether.
    • Boiling Point/Solubility : Likely lower boiling point than the brominated analog due to reduced molecular weight, but enhanced solubility in polar solvents.

b. 2,3,4,5,6-Pentabromobenzyl Alcohol, n-Propyl Ether (CAS 63-284-7)

  • Structural Difference : Five bromine atoms on the benzene ring.
  • Impact on Properties: Molecular Weight: 221.37 g/mol, significantly higher than mono-brominated analogs. Lipophilicity: Greater hydrophobicity, reducing solubility in aqueous media.
Table 1: Substituent Effects on Physical Properties
Compound Molecular Weight (g/mol) Key Substituents Boiling Point (Estimated) Solubility Profile
4-Bromophenethyl alcohol, n-propyl ether ~229 (calculated) 1 Br, n-propyl ether Moderate (similar to benzyl ethers) Low in water, high in organics
4-Bromo-2,6-difluoro analog ~213 (calculated) 1 Br, 2 F, n-propyl Lower than mono-Br Moderate in polar solvents
Pentabromo analog 221.37 5 Br, n-propyl High Very low in water

Ether Chain Variations: n-Propyl vs. Other Alkyl Groups

a. Benzyl Methyl Ether (CAS 538-86-3)

  • Structural Difference : Methyl ether instead of n-propyl.
  • Impact on Properties :
    • Volatility : Higher volatility due to shorter alkyl chain.
    • Reactivity : Less steric hindrance, facilitating nucleophilic reactions.

b.

  • Structural Difference : Contains a glycol backbone.
  • Impact on Properties :
    • Vapor Pressure : 1756 Pa at 50°C, indicating higher volatility than brominated aromatics.
    • Applications : Widely used as a solvent in coatings and cleaners due to balanced polarity.

Metabolic and Toxicological Profiles

  • Di-n-Propyl Ether (CAS 111-47-7): Elimination: Studied in separation processes with n-propyl alcohol; exhibits azeotropic behavior, complicating distillation. Toxicity: Limited data, but ethers generally show lower acute toxicity compared to alcohols.

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